molecular formula C15H26N2O5 B558034 Boc-Val-Pro-OH CAS No. 23361-28-6

Boc-Val-Pro-OH

Cat. No.: B558034
CAS No.: 23361-28-6
M. Wt: 314.38 g/mol
InChI Key: VUYWLCHFKCFCNH-QWRGUYRKSA-N
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Description

Biochemical Analysis

Biochemical Properties

Boc-Val-Pro-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with serine proteases, where this compound can act as a substrate or inhibitor. This interaction is crucial in studying enzyme kinetics and understanding the catalytic mechanisms of proteases . Additionally, this compound is used in fluorimetric assays for endotoxin detection, where it interacts with recombinant Factor C zymogen, leading to the hydrolysis of a fluorigenic substrate .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the activity of serine proteases, which play a role in numerous cellular functions such as apoptosis, inflammation, and immune responses . By modulating the activity of these enzymes, this compound can impact cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, in the case of serine proteases, this compound can act as a competitive inhibitor, preventing the substrate from accessing the enzyme’s active site . This inhibition can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at -20°C, but its stability can be affected by factors such as temperature and pH . Over time, this compound may degrade, leading to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including enzyme inhibition and disruption of normal cellular processes . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminopeptidases and carboxypeptidases, which play a role in the breakdown and synthesis of peptides . These interactions can affect metabolic flux and the levels of metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical assays and therapeutic applications.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and Golgi apparatus. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Val-Pro-OH typically involves the protection of the amino group of L-valine with a tert-butoxycarbonyl (Boc) group, followed by coupling with L-proline. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) using coupling reagents like HOBt (1-Hydroxybenzotriazole) and NMM (N-Methylmorpholine) . The reaction mixture is stirred at room temperature, and the product is purified by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize product yield.

Chemical Reactions Analysis

Types of Reactions

Boc-Val-Pro-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA, HCl in dioxane

    Coupling: HOBt, NMM, DMF, acetonitrile

Major Products Formed

    Deprotection: L-Valyl-L-proline

    Coupling: Extended peptide chains

Scientific Research Applications

Boc-Val-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Val-Pro-OH is unique due to its combination of L-valine and L-proline, which imparts specific structural and functional properties. The presence of both amino acids allows for the formation of stable peptide bonds and contributes to the overall stability and reactivity of the compound .

Properties

IUPAC Name

(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-9(2)11(16-14(21)22-15(3,4)5)12(18)17-8-6-7-10(17)13(19)20/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYWLCHFKCFCNH-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453190
Record name Boc-Val-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23361-28-6
Record name Boc-Val-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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